![molecular formula C17H16N4O2S B11997332 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the hydrazide moiety: The intermediate product is then reacted with hydrazine to form the hydrazide.
Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between benzimidazole derivatives and hydrazones, often employing methods such as the Claisen-Schmidt condensation. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Effects
The compound has been investigated for its anticancer properties, particularly in the context of chemotherapy-induced side effects. A study highlighted its mucoprotective effects against methotrexate-induced intestinal mucositis, indicating that it could serve as an adjunct therapy in cancer treatment to mitigate gastrointestinal toxicity .
Antioxidant Activity
Benzimidazole derivatives have also been studied for their antioxidant properties. The presence of the benzimidazole moiety is associated with scavenging free radicals, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and hydrazides, such as:
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Compared to these compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity.
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that features a benzimidazole moiety, a methoxy-substituted phenyl group, and hydrazide functionality. This structural configuration is significant because it combines the biological activity of benzimidazole derivatives with the reactivity of hydrazones, potentially leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.46 g/mol. The presence of the benzimidazole ring is particularly noteworthy, as it is known for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that compounds containing benzimidazole and hydrazone functionalities exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzimidazole can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Structure | Biological Activity |
---|---|---|
1H-Benzimidazole | Benzimidazole | Antimicrobial, Anticancer |
Thiosemicarbazone Derivatives | Thiosemicarbazone | Antibacterial, Antifungal |
Methoxybenzaldehyde Derivatives | Methoxybenzaldehyde | Antioxidant, Antimicrobial |
The compound in focus has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives are recognized for their anticancer activities. They have been reported to target various cellular mechanisms involved in cancer progression. For instance, certain derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells. The incorporation of methoxy groups in the phenyl ring enhances the anticancer efficacy by improving solubility and bioavailability .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural features. Binding affinity studies using techniques like molecular docking and surface plasmon resonance could elucidate these interactions further .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated MIC values significantly lower than those of conventional antibiotics, indicating superior antimicrobial activity .
- Anticancer Activity : Research indicated that specific benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
DHJZAXSEIXJAEQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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